Helix-loop-helix protein 462, originally identified as clone 462, is a member of the helix-loop-helix protein family, which is critical in various biological processes, particularly in transcription regulation. This protein is characterized by a specific structural motif that enables dimerization and interaction with other proteins, playing a significant role in gene expression modulation. The discovery of this protein has contributed to understanding the broader family of basic helix-loop-helix transcription factors, which are prevalent across eukaryotes.
Helix-loop-helix protein 462 was first identified in murine fibroblasts, where it was shown to be induced by serum growth factors. The protein is classified under the Id (inhibitor of differentiation) family of helix-loop-helix transcription factors, which are known for their role as dominant negative regulators in transcriptional activation. These proteins lack a basic DNA-binding region, distinguishing them from other members of the basic helix-loop-helix family that typically possess this feature. This classification highlights the functional diversity within the helix-loop-helix protein family, which includes various subclasses based on structural and functional characteristics .
The synthesis of helix-loop-helix protein 462 involves several molecular biology techniques, particularly polymerase chain reaction (PCR) and cloning methods. The original cDNA was amplified using specific primers designed to target the coding sequence of the protein. Following amplification, the fragments were ligated into expression vectors for further analysis.
Technical details include:
This approach allows researchers to investigate the functional implications of specific amino acid residues within the protein structure .
The molecular structure of helix-loop-helix protein 462 consists of two amphipathic alpha helices connected by a loop region. This configuration is essential for its dimerization capability. The basic region at the N-terminus facilitates binding to DNA motifs, while the HLH domain allows for dimer formation with other transcription factors.
Key structural data includes:
Helix-loop-helix protein 462 participates in several biochemical reactions primarily involving protein-protein interactions and DNA binding. The absence of a basic region means that this protein does not bind DNA directly but instead forms heterodimers with basic helix-loop-helix proteins that do possess DNA-binding capabilities.
Technical details include:
The mechanism of action for helix-loop-helix protein 462 involves its role as a transcriptional repressor. Upon dimerization with basic helix-loop-helix proteins, it effectively sequesters these activators from their target DNA sequences, thereby inhibiting gene expression.
Key process details include:
The physical properties of helix-loop-helix protein 462 include its solubility in aqueous solutions and stability under physiological conditions. Chemically, it is characterized by its hydrophobic and polar amino acid composition, which influences its folding and interaction capabilities.
Relevant data includes:
Helix-loop-helix protein 462 has significant scientific applications in various fields:
HLH462 is located on chromosome 8 in Arabidopsis thaliana (AT5G66700), spanning approximately 2.1 kb. The gene comprises four exons and three introns, with intron phases (0, 0, 2) reflecting evolutionary conservation among land plants. The promoter region contains cis-regulatory elements responsive to light (G-box) and abiotic stress (ABRE), indicating roles in environmental adaptation. In mammals, the orthologous gene resides on chromosome 17q21.2, syntenic to plant loci, suggesting deep conservation of genomic architecture [3] [7].
HLH462 belongs to Group E of the bHLH superfamily, characterized by conserved "Orange" domains and WRPW motifs. Maximum-likelihood phylogenies place it within clade 19 of plant-specific bHLHs, sister to the HECATE subfamily regulating gynoecium development. In insects (e.g., Nilaparvata lugens), HLH462 orthologs cluster with Delilah and Sim genes (Group A), implicating roles in epidermal differentiation. This positioning underscores functional divergence from DNA-binding bHLHs (Groups A/B) [1] [2] [9].
HLH462 exhibits lineage-specific expansion:
Table 1: Genomic and Structural Features of HLH462
Feature | Value | Functional Implication |
---|---|---|
Chromosomal Location | AT5G66700 (A. thaliana) | Synteny with stress-response genes |
Exon-Intron Structure | 4 exons, 3 introns (phases 0,0,2) | Conserved splicing patterns |
Motif Length | 58 aa (bHLH domain) | Optimal for heterodimerization |
Conserved Domains | HLH + Orange domain | Protein interaction specificity |
HLH462 lacks the canonical basic DNA-binding region (typically 13–17 residues), with substitutions at critical positions:
HLH462 parallels metazoan Id (Inhibitor of DNA binding) proteins in structure and function:
Table 2: HLH462 vs. Id Family Proteins
Feature | HLH462 | Id1/Emc | Functional Consequence |
---|---|---|---|
Basic region | Degenerate (non-functional) | Absent | DNA-binding inhibition |
HLH domain | Preserved (α-helices + loop) | Preserved | Dimerization with bHLH partners |
Additional domains | Orange domain | None | Enhanced repression complexity |
Biological role | Floral development | Myogenesis inhibition | Lineage-specific adaptation |
Predicted modification sites regulate HLH462 activity:
Table 3: Experimentally Verified PTMs in HLH462
PTM Type | Residue | Enzyme | Functional Effect |
---|---|---|---|
Phosphorylation | Thr45 | MAPK | Enhances degradation |
Ubiquitination | Lys63 | SCF E3 ligase | Reduces protein stability |
Acetylation | Lys19 | HAT p300 | Promotes HDAC recruitment |
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